molecular formula C23H16N8 B14381707 {4-[(E)-{4-[Bis(2-cyanoethyl)amino]phenyl}diazenyl]phenyl}ethene-1,1,2-tricarbonitrile CAS No. 89904-05-2

{4-[(E)-{4-[Bis(2-cyanoethyl)amino]phenyl}diazenyl]phenyl}ethene-1,1,2-tricarbonitrile

Cat. No.: B14381707
CAS No.: 89904-05-2
M. Wt: 404.4 g/mol
InChI Key: NACYMXQGJBZGPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{4-[(E)-{4-[Bis(2-cyanoethyl)amino]phenyl}diazenyl]phenyl}ethene-1,1,2-tricarbonitrile is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a combination of cyano groups, diazenyl linkages, and phenyl rings, making it a subject of interest for researchers in chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[(E)-{4-[Bis(2-cyanoethyl)amino]phenyl}diazenyl]phenyl}ethene-1,1,2-tricarbonitrile typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the diazotization of aniline derivatives followed by coupling with cyanoethyl-substituted amines. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or acetonitrile to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to ensure high yield and purity, often incorporating purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

{4-[(E)-{4-[Bis(2-cyanoethyl)amino]phenyl}diazenyl]phenyl}ethene-1,1,2-tricarbonitrile undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, often involving specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with hydroxyl or carbonyl groups, while reduction may produce amines or hydrocarbons.

Scientific Research Applications

{4-[(E)-{4-[Bis(2-cyanoethyl)amino]phenyl}diazenyl]phenyl}ethene-1,1,2-tricarbonitrile has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of {4-[(E)-{4-[Bis(2-cyanoethyl)amino]phenyl}diazenyl]phenyl}ethene-1,1,2-tricarbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The pathways involved can vary depending on the specific application, such as inhibiting cell proliferation in cancer research or disrupting microbial cell membranes in antimicrobial studies.

Comparison with Similar Compounds

Similar Compounds

    {4-[(E)-{4-[Bis(2-cyanoethyl)amino]phenyl}diazenyl]phenyl}ethene-1,1,2-tricarbonitrile: shares similarities with other diazenyl and cyano-substituted compounds, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural configuration, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and industrial applications.

Properties

CAS No.

89904-05-2

Molecular Formula

C23H16N8

Molecular Weight

404.4 g/mol

IUPAC Name

2-[4-[[4-[bis(2-cyanoethyl)amino]phenyl]diazenyl]phenyl]ethene-1,1,2-tricarbonitrile

InChI

InChI=1S/C23H16N8/c24-11-1-13-31(14-2-12-25)22-9-7-21(8-10-22)30-29-20-5-3-18(4-6-20)23(17-28)19(15-26)16-27/h3-10H,1-2,13-14H2

InChI Key

NACYMXQGJBZGPD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=C(C#N)C#N)C#N)N=NC2=CC=C(C=C2)N(CCC#N)CCC#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.